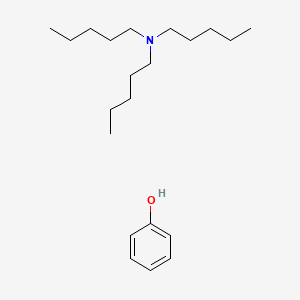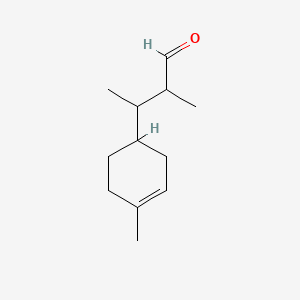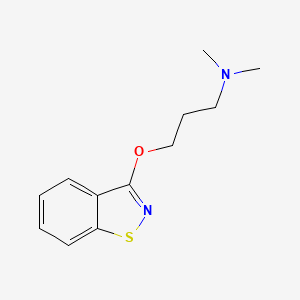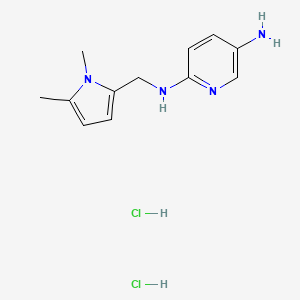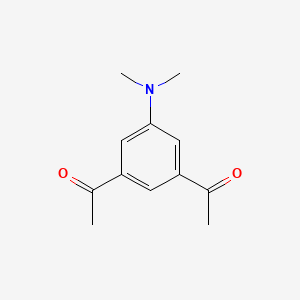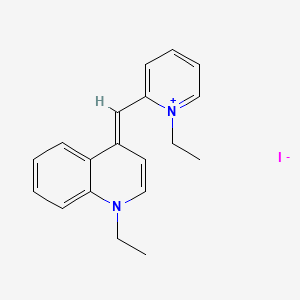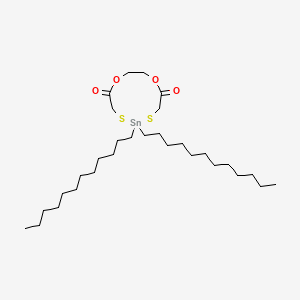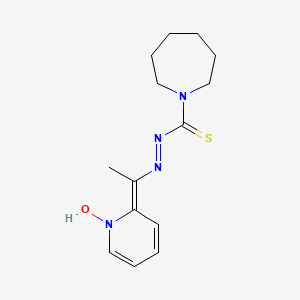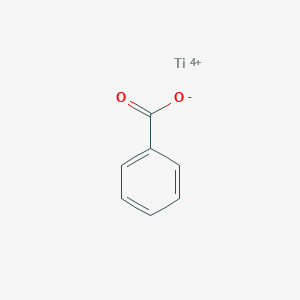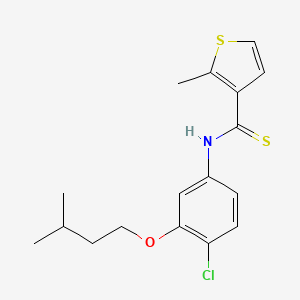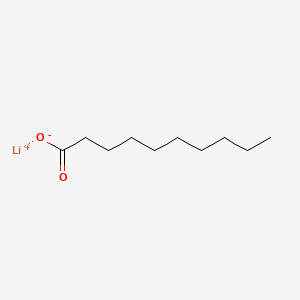
Lithium decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium decanoate is a lithium salt of decanoic acid, a fatty acid with a ten-carbon chain. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound combines the properties of lithium, a highly reactive alkali metal, with decanoic acid, which is known for its antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
Lithium decanoate can be synthesized through a straightforward reaction between lithium hydroxide and decanoic acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide reacts with decanoic acid to form this compound and water:
LiOH+C9H19COOH→C9H19COOLi+H2O
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include steps to purify the reactants and the final product to ensure high purity and consistency. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying processes.
化学反应分析
Types of Reactions
Lithium decanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium carbonate and other by-products.
Reduction: Under specific conditions, this compound can be reduced, although this is less common.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Lithium carbonate and decanoic acid derivatives.
Reduction: Reduced forms of decanoic acid.
Substitution: New salts formed by replacing lithium with another cation.
科学研究应用
Chemistry
In chemistry, lithium decanoate is used as a reagent in organic synthesis. It can act as a catalyst or a reactant in various chemical reactions, particularly those involving fatty acids and their derivatives.
Biology
This compound has been studied for its potential biological effects, including its antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine
In medicine, this compound is being explored for its potential use in treating mood disorders, similar to other lithium salts. Its unique properties may offer advantages over traditional lithium compounds.
Industry
In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. Its ability to form stable emulsions makes it valuable in various applications.
作用机制
The mechanism of action of lithium decanoate involves its interaction with cellular components. Lithium ions can affect various signaling pathways, including those involving neurotransmitters and enzymes. The decanoate moiety may also contribute to its biological effects by interacting with cell membranes and other structures.
相似化合物的比较
Similar Compounds
Lithium carbonate: Commonly used in medicine for treating bipolar disorder.
Lithium citrate: Another lithium salt used in psychiatric treatments.
Sodium decanoate: A sodium salt of decanoic acid with similar antimicrobial properties.
Uniqueness
Lithium decanoate is unique due to its combination of lithium and decanoic acid properties. This dual functionality allows it to be used in diverse applications, from medicine to industry. Its specific interactions with biological systems and chemical reactivity set it apart from other lithium salts.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique combination of lithium and decanoic acid properties makes it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific and industrial contexts.
属性
CAS 编号 |
20336-95-2 |
|---|---|
分子式 |
C10H19LiO2 |
分子量 |
178.2 g/mol |
IUPAC 名称 |
lithium;decanoate |
InChI |
InChI=1S/C10H20O2.Li/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
POYDCAKGHSRECA-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CCCCCCCCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


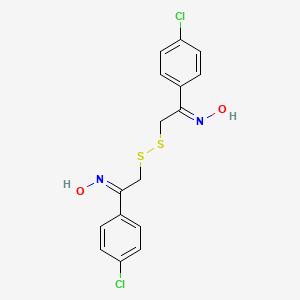
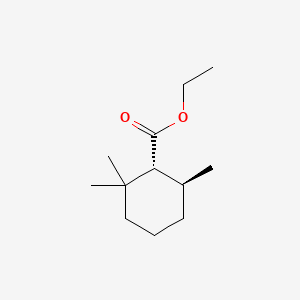
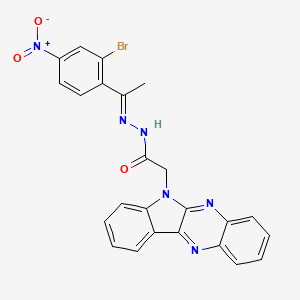
![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)
